molecular formula C18H19N3OS B1394369 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine CAS No. 1070176-30-5

4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine

Cat. No. B1394369
M. Wt: 325.4 g/mol
InChI Key: JGNQGLVOXXPGDJ-UHFFFAOYSA-N
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Description

“4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine” is a chemical compound with the CAS Number: 1070176-30-5 . It has a molecular weight of 325.43 . The IUPAC name for this compound is 4-[4-(5-methyl-3-phenyl-4-isoxazolyl)-1,3-thiazol-2-yl]piperidine .


Synthesis Analysis

The synthesis of these compounds was accomplished via a four-step procedure including the isoxazole ring formation, α-bromination of acetyl group, thiazole ring formation, and carboxamide/thiocarboxamide attachment .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that piperidine-mediated synthesis, which includes structures similar to 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine, shows marked potency as antimicrobial agents. A study by Venkatesan & Maruthavanan (2012) demonstrated the effectiveness of thiazolyl chalcones, synthesized via piperidine mediation, in combating microbial infections (Venkatesan & Maruthavanan, 2012).

Anticancer Activity

A study on a series of polyfunctional substituted 1,3-thiazoles, which are structurally related to the compound , revealed significant anticancer activity. The research conducted by Turov (2020) highlights the potential of these compounds in treating various cancer types (Turov, 2020).

Antifungal Effects

Compounds structurally similar to 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine have shown promising results against phytopathogenic fungi. In a study by Nam, Choi, & Choi (2011), the antifungal activities of diarylthiazole compounds were examined, offering insights into their potential use in combating fungal infections (Nam, Choi, & Choi, 2011).

Anti-arrhythmic Properties

Research has also explored the potential of piperidine-based 1,3-thiazole derivatives in the treatment of arrhythmia. Abdel‐Aziz et al. (2009) synthesized and tested compounds that showed significant anti-arrhythmic activity, highlighting the therapeutic potential of these structures (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Insecticidal Activity

In the realm of agriculture, novel piperidine thiazole compounds have been synthesized and shown to possess insecticidal properties. Ding et al. (2019) demonstrated the lethal effects of these compounds on armyworms, suggesting their potential as insecticides (Ding, Pan, Yin, Tan, & Zhang, 2019).

Herbicidal Uses

Compounds with a similar structure have also been evaluated for herbicidal activities. Hu et al. (2009) synthesized piperidyl carboxamides and thiocarboxamides, demonstrating their effectiveness in controlling plant diseases (Hu, Liu, Huang, Tu, & Zhang, 2009).

properties

IUPAC Name

5-methyl-3-phenyl-4-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNQGLVOXXPGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CSC(=N3)C4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
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4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 3
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 4
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 5
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 6
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine

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